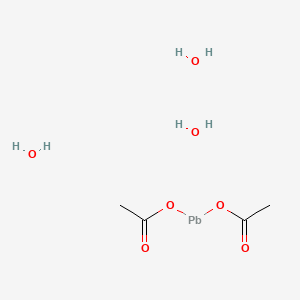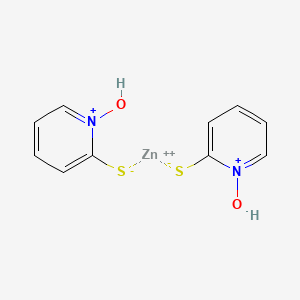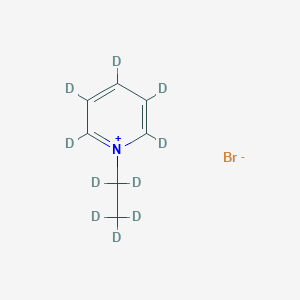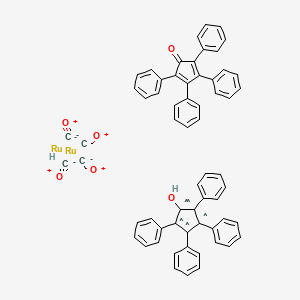
diacetyloxylead;trihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a white crystalline solid with a sweet taste and a faint odor. It has applications in various fields due to its unique properties.
Diacetyloxylead;trihydrate: . Its chemical formula is .
Preparation Methods
Synthetic Routes: Diacetyloxylead;trihydrate can be synthesized by reacting lead(II) acetate with acetic anhydride.
Reaction Conditions: The reaction typically occurs at room temperature or slightly elevated temperatures.
Industrial Production: Industrial production methods involve large-scale synthesis using lead salts and acetic anhydride.
Chemical Reactions Analysis
Reactions: Diacetyloxylead;trihydrate undergoes various reactions, including
Common Reagents and Conditions: Acetic anhydride, acids, and bases are commonly used. Reactions occur in aqueous or organic solvents.
Major Products: The major products depend on the specific reaction conditions.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis, especially for acetylation reactions.
Biology: Investigated for its potential toxicity and effects on cellular processes.
Medicine: Limited medical applications due to lead toxicity concerns.
Industry: Used in the production of lead-based pigments and dyes.
Mechanism of Action
Targets: Diacetyloxylead;trihydrate interacts with cellular proteins and enzymes.
Pathways: It disrupts cellular functions by interfering with metal-dependent processes.
Comparison with Similar Compounds
Similar Compounds: Other lead compounds, such as lead(II) acetate anhydrous and lead(II) oxide, share some properties but lack the trihydrate form.
Remember that diacetyloxylead;trihydrate should be handled with care due to its toxicity
Properties
Molecular Formula |
C4H12O7Pb |
|---|---|
Molecular Weight |
379 g/mol |
IUPAC Name |
diacetyloxylead;trihydrate |
InChI |
InChI=1S/2C2H4O2.3H2O.Pb/c2*1-2(3)4;;;;/h2*1H3,(H,3,4);3*1H2;/q;;;;;+2/p-2 |
InChI Key |
MCEUZMYFCCOOQO-UHFFFAOYSA-L |
Canonical SMILES |
CC(=O)O[Pb]OC(=O)C.O.O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![N,N'-(1S,2S)-(+)-1,2-cyclohexanediylbis[2-hydroxy-7,7-dimethyl-bicyclo[2.2.1]heptane-1-methanesulfonamide]](/img/structure/B12059076.png)
![[Sar9,Met(O2)11]-SUBSTANCE P](/img/structure/B12059080.png)



